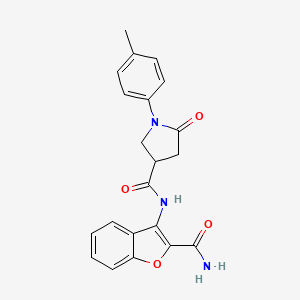

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-12-6-8-14(9-7-12)24-11-13(10-17(24)25)21(27)23-18-15-4-2-3-5-16(15)28-19(18)20(22)26/h2-9,13H,10-11H2,1H3,(H2,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQUZKBPSQHMOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

Introduction of the Carbamoyl Group: This step may involve the use of carbamoyl chloride or similar reagents under controlled conditions.

Formation of the Pyrrolidine Ring: This can be synthesized through cyclization reactions involving amines and carbonyl compounds.

Coupling Reactions: The final step involves coupling the benzofuran and pyrrolidine moieties using suitable coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Possible therapeutic applications due to its unique structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The 5-oxopyrrolidine-3-carboxamide scaffold is prevalent in medicinal chemistry due to its versatility in targeting enzymes and receptors. Below is a detailed comparison with analogs, focusing on structural modifications and their biological implications.

Substituted Phenyl Derivatives

Key Observations :

- Heterocyclic Modifications : Replacement of benzofuran with thiazole () or pyrrole () alters electronic properties and solubility. Thiazole derivatives often exhibit better bioavailability .

Carbamoyl and Sulfonyl Derivatives

Key Observations :

- Carbamoyl vs. Sulfonyl : Sulfonyl derivatives () show higher cytotoxicity, likely due to stronger electrophilic character and enzyme inhibition (e.g., proteases). Carbamoyl groups () may prioritize target specificity over potency.

- Fluorine Substitutions : Fluorinated analogs (e.g., 4-fluorophenyl in ) often improve metabolic stability and binding affinity via hydrophobic effects.

Biological Activity

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a unique combination of a benzofuran ring and a pyrrolidine moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N4O3 |

| Molecular Weight | 364.39 g/mol |

| IUPAC Name | This compound |

| InChI Key | QWZKJHGFZQFZPZ-UHFFFAOYSA-N |

This compound exhibits its biological effects through several key mechanisms:

- Enzyme Interaction : It interacts with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By inhibiting COX, the compound reduces the production of pro-inflammatory prostaglandins.

- Cytokine Modulation : The compound modulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory properties.

- Reactive Oxygen Species (ROS) Inhibition : It inhibits the production of ROS, which are involved in oxidative stress and inflammation.

Biological Activity Studies

Research on this compound has demonstrated promising results in various biological assays:

Anti-inflammatory Activity

In vitro studies have shown that this compound effectively reduces inflammation in cellular models by decreasing cytokine levels and inhibiting COX activity. For instance, a study reported a significant reduction in IL-6 levels in macrophage cultures treated with the compound compared to untreated controls.

Anticancer Potential

The compound has also been evaluated for anticancer activity. In cell line studies involving breast cancer and osteosarcoma, it exhibited cytotoxic effects, leading to reduced cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

-

Case Study 1: Inflammatory Disease Model

- Objective : Assess the anti-inflammatory effects in an animal model of arthritis.

- Findings : Treatment with the compound resulted in decreased joint swelling and lower levels of inflammatory markers compared to control groups.

-

Case Study 2: Cancer Cell Line Testing

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF7).

- Findings : The compound showed IC50 values lower than those of standard chemotherapeutic agents, indicating potent anticancer activity.

Q & A

Q. Advanced Research Focus

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases). Validate with mutagenesis studies on predicted binding residues .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of ligand-protein complexes .

- QSAR modeling : Corrogate electronic (HOMO-LUMO) and steric (logP) descriptors with experimental IC₅₀ values to refine predictive models .

How can researchers design stability studies under varying pH and temperature conditions?

Q. Advanced Research Focus

- Forced degradation : Expose the compound to pH 1–13 (HCl/NaOH) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS; carbamoyl hydrolysis is pH-sensitive .

- Thermal stability : Use DSC/TGA to identify decomposition thresholds (>150°C common for pyrrolidone derivatives) .

- Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light (1.2 million lux-hours) .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

- Flow chemistry : Optimize continuous-flow reactors for high-yield cyclization steps (residence time: 10–15 min; T=60°C) to avoid batch-to-batch variability .

- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .

- Quality-by-Design (QbD) : Implement DoE (e.g., Box-Behnken) to identify critical process parameters (CPPs) affecting purity and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.